molecular formula C12H21N3O3 B7098875 N-methoxy-N-methyl-3-(4-oxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-1-yl)propanamide

N-methoxy-N-methyl-3-(4-oxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-1-yl)propanamide

Cat. No.: B7098875
M. Wt: 255.31 g/mol
InChI Key: ATKMJBXPWCATQO-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-3-(4-oxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-1-yl)propanamide is a complex organic compound with a unique structure that includes a pyrrolo[1,2-a]pyrimidine core

Properties

IUPAC Name

N-methoxy-N-methyl-3-(4-oxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-13(18-2)11(16)5-8-14-9-6-12(17)15-7-3-4-10(14)15/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKMJBXPWCATQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCN1CCC(=O)N2C1CCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-3-(4-oxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-1-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first construct the pyrrolo[1,2-a]pyrimidine core through a series of cyclization reactions. This is followed by the introduction of the N-methoxy and N-methyl groups via methylation and methoxylation reactions. The final step involves the formation of the propanamide moiety through an amide coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-3-(4-oxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-1-yl)propanamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with a pyrrolo[1,2-a]pyrimidine core.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It may be used in the development of new materials with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which N-methoxy-N-methyl-3-(4-oxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-1-yl)propanamide exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This could involve binding to the active site of an enzyme or interacting with a receptor to alter its signaling pathways.

Comparison with Similar Compounds

N-methoxy-N-methyl-3-(4-oxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-1-yl)propanamide can be compared to other compounds with a similar pyrrolo[1,2-a]pyrimidine core. Similar compounds include:

  • N-methyl-3-(4-oxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-1-yl)propanamide
  • N-methoxy-3-(4-oxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-1-yl)propanamide

The uniqueness of this compound lies in the presence of both the N-methoxy and N-methyl groups, which can influence its reactivity and interactions with other molecules.

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